3-氨基-1-丙醇盐酸盐

描述

Synthesis Analysis

The synthesis of 3-aminopropan-1-ol hydrochloride involves multiple steps, starting from different precursors based on the desired end product. For example, 3-amino-3-vinylpropanoic acid hydrochloride can be obtained from 4-acetoxyazetidin-2-one in three steps, showcasing the compound's versatility in synthetic chemistry (Cheung & Shoolingin‐Jordan, 1997). Additionally, microwave-assisted ring opening of epoxides has been identified as a general route for synthesizing 1-aminopropan-2-ols, demonstrating an efficient and rapid synthesis method for related compounds (Robin et al., 2007).

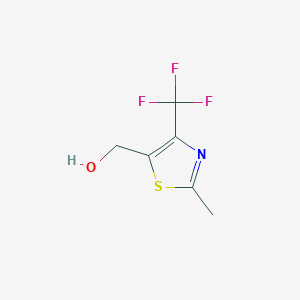

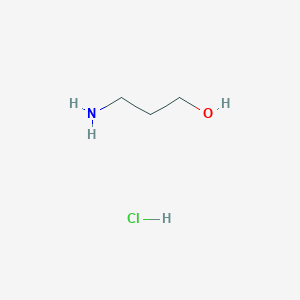

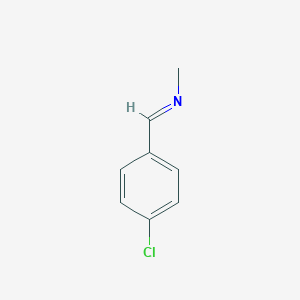

Molecular Structure Analysis

The molecular structure of 3-aminopropan-1-ol hydrochloride has been elucidated using techniques like single-crystal X-ray diffraction, revealing its extended conformation in the crystalline state. This conformation differs from the pseudo-ring conformers present in gaseous and liquid states, highlighting the molecule's structural flexibility and the impact of intramolecular hydrogen bonds (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

3-Aminopropan-1-ol hydrochloride participates in various chemical reactions, showcasing its reactivity and utility in synthesizing diverse compounds. For instance, it has been used in the synthesis of potent inhibitors for enzymes involved in polyamine biosynthesis, indicating its significance in biochemical research (Khomutov et al., 1985).

Physical Properties Analysis

The physical properties of 3-aminopropan-1-ol hydrochloride, such as its freezing pressure and crystalline structure, have been studied to understand its behavior under different conditions. These studies provide insights into the compound's stability and reactivity, which are crucial for its application in various chemical syntheses (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-aminopropan-1-ol hydrochloride, including its reactivity with different reagents and its role as a precursor in synthesizing biologically active molecules, highlight its importance in medicinal chemistry and drug design. The compound's involvement in forming complexes and its inhibitory effects on specific enzymes exemplify its diverse chemical functionality (Khomutov et al., 1985).

科学研究应用

聚氨酯的合成

3-氨基-1-丙醇盐酸盐可用于制备聚氨酯 . 聚氨酯是一种用途广泛的材料,其应用范围从软质泡沫(用于软垫家具)到硬质泡沫(用于绝缘材料)以及耐用的弹性体(用于鞋类)等。

树枝状大分子的制备

该化合物还可用于制备聚(丙醚亚胺)树枝状大分子 . 树枝状大分子是具有纳米级尺寸的高度分支的星形大分子。它们用于药物递送、基因治疗以及作为MRI造影剂。

药物的合成

3-氨基-1-丙醇盐酸盐是药物应用中通用的结构单元 . 它可用于合成各种药物化合物。

个人护理产品

该化合物也用于个人护理应用 . 它可用于配制护肤产品、护发产品和化妆品。

分析应用

3-氨基-1-丙醇盐酸盐适用于几种分析应用,包括药物释放测试、用于定性和定量分析的药物方法开发 .

麻黄碱A的合成

它可以用作(-)-麻黄碱A全合成中的关键起始原料 . 麻黄碱A是一种天然存在的生物碱,具有潜在的治疗特性。

安全和危害

3-Aminopropan-1-ol is moderately toxic by ingestion and skin contact. It is a severe skin and eye irritant. It is combustible when exposed to heat or flame and can react with oxidizing materials . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用机制

Target of Action

3-Amino-1-propanol Hydrochloride is a versatile building block in both personal care and pharmaceutical applications . .

Mode of Action

It is known that 3-amino-1-propanol neutralizes acids to form salts plus water in an exothermic reaction . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

3-Amino-1-propanol is often used as a molecular linker . It can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam .

Result of Action

It is known to react with strong reducing agents, such as hydrides to generate flammable gaseous hydrogen .

Action Environment

The action of 3-Amino-1-propanol Hydrochloride can be influenced by environmental factors. For instance, it should be stored below +30°C . It is also important to avoid dust formation and contact with skin and eyes .

属性

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)